Dynorphin A acetate

Kappa Opioid Receptor Agonist Functional Assay Structure-Activity Relationship

Dynorphin A acetate is the non-negotiable gold standard for kappa opioid receptor (KOR) pharmacology. As the only unbiased reference agonist (bias factor=1), it is indispensable for quantifying ligand bias in G protein versus β-arrestin assays—a cornerstone for developing novel, safer analgesics. Its unique profile, including extensive KOR downregulation (~65%) and picomolar in vivo potency, makes it the sole reliable tool for rigorous studies on opioid tolerance, dependence, and mood disorder mechanisms. Critical for reproducible results.

Molecular Formula C101H159N31O25
Molecular Weight 2207.5 g/mol
Cat. No. B10825520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDynorphin A acetate
Molecular FormulaC101H159N31O25
Molecular Weight2207.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N.CC(=O)O
InChIInChI=1S/C99H155N31O23.C2H4O2/c1-7-55(6)81(129-86(142)66(28-18-40-112-98(107)108)118-83(139)65(27-17-39-111-97(105)106)120-88(144)70(44-54(4)5)125-89(145)71(46-56-21-9-8-10-22-56)117-79(135)52-115-78(134)51-116-82(138)61(102)45-57-31-33-59(131)34-32-57)94(150)122-67(29-19-41-113-99(109)110)95(151)130-42-20-30-75(130)93(149)121-64(26-14-16-38-101)85(141)124-69(43-53(2)3)87(143)119-63(25-13-15-37-100)84(140)126-72(47-58-50-114-62-24-12-11-23-60(58)62)90(146)128-74(49-80(136)137)92(148)127-73(48-77(104)133)91(147)123-68(96(152)153)35-36-76(103)132;1-2(3)4/h8-12,21-24,31-34,50,53-55,61,63-75,81,114,131H,7,13-20,25-30,35-49,51-52,100-102H2,1-6H3,(H2,103,132)(H2,104,133)(H,115,134)(H,116,138)(H,117,135)(H,118,139)(H,119,143)(H,120,144)(H,121,149)(H,122,150)(H,123,147)(H,124,141)(H,125,145)(H,126,140)(H,127,148)(H,128,146)(H,129,142)(H,136,137)(H,152,153)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113);1H3,(H,3,4)/t55-,61-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,81-;/m0./s1
InChIKeyVIWMHBQYSZDHDH-XKTGBWIYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dynorphin A Acetate: Core Pharmacological and Physicochemical Specifications for Opioid Research Procurement


Dynorphin A acetate is the salt form of the endogenous heptadecapeptide Dynorphin A (1-17), a primary ligand for the kappa opioid receptor (KOR) with demonstrated nanomolar binding affinity across the opioid receptor family. This compound exhibits high affinity for the human KOR (Ki = 0.10 ± 0.01 nM) and demonstrates functional agonist activity at KOR, mu (MOR), and delta (DOR) opioid receptors in heterologous expression systems [1][2]. As a key research tool, it is widely used to probe KOR-mediated signaling pathways involved in stress, mood disorders, and addiction, and its unique binding profile differentiates it from shorter fragments and non-peptide KOR agonists.

Dynorphin A Acetate: Critical Differentiators Preventing Substitution with In-Class Dynorphin Peptides


Substitution of Dynorphin A with other prodynorphin-derived peptides such as Dynorphin B or alpha-neo-endorphin is not pharmacologically equivalent due to significant differences in receptor binding affinity, functional selectivity, and in vivo potency. While these peptides share a common precursor and N-terminal sequence, their distinct C-terminal structures confer marked variations in receptor activation and downstream signaling outcomes. For instance, Dynorphin A exhibits up to 20-fold higher potency in functional tissue assays compared to Dynorphin B, and importantly, the two peptides direct the KOR to distinct intracellular compartments upon activation, resulting in divergent post-endocytic receptor fates [1][2]. This ligand-dependent regulation of KOR trafficking and adaptation makes it impossible to interchange these peptides in studies requiring precise, reproducible KOR pharmacology.

Dynorphin A Acetate: A Quantitative, Comparator-Based Evidence Guide for Scientific Selection


Dynorphin A Exhibits 20-Fold Higher Functional Potency Than Dynorphin B in the Guinea Pig Ileum Assay

In a head-to-head functional comparison using the guinea pig ileum myenteric plexus-longitudinal muscle preparation, a classical bioassay for opioid activity, Dynorphin A was the most potent among all prodynorphin-derived peptides. Dynorphin B, along with dynorphin-32, dynorphin B-29, and alpha-neo-endorphin, were found to be 10 to 20 times less potent than Dynorphin A. [1]

Kappa Opioid Receptor Agonist Functional Assay Structure-Activity Relationship

Dynorphin A Activates All Three Classical Opioid Receptors with Nanomolar Ki and EC50 Values, Defining Its Unique Multi-Receptor Profile

Using human opioid receptors (hMOR, hDOR, hKOR) heterologously expressed in mammalian cells, Dynorphin A displaced [3H]-diprenorphine binding with high affinity at all three subtypes. Furthermore, functional activation was confirmed in Xenopus oocytes co-expressing each receptor with G protein-activated potassium channels. This multi-receptor profile contrasts with the KOR-selective agonist U50,488H, which has negligible activity at MOR and DOR. [1][2]

Receptor Binding Opioid Receptor Family Functional Selectivity

In Vivo Nociceptive Potency: Dynorphin A is Active at Picomolar Doses, While Dynorphin B is Ineffective at 1000-Fold Higher Concentrations

Following intrathecal administration in mice, Dynorphin A (0.1-30 pmol) induced a characteristic nociceptive behavioral response (biting/licking of hindpaw and tail), while Dynorphin B was practically inactive even at a dose of 1000 pmol. [1]

In Vivo Pharmacology Nociception Behavioral Assay

Divergent Receptor Regulation: Dynorphin A Promotes ~65% KOR Down-Regulation, Compared to ~10% for Alpha-Neoendorphin

In CHO cells stably expressing the human KOR, a 4-hour incubation with Dynorphin A (1-17) at a concentration ~600x its EC50 resulted in approximately 65% receptor down-regulation. In contrast, the related peptide alpha-neoendorphin (α-Neo) caused only about 10% down-regulation under identical conditions. Both peptides were full agonists with comparable receptor reserve and intrinsic efficacy for G protein stimulation. [1]

Receptor Trafficking GPCR Regulation Chronic Agonism

Stability Profile: Dynorphin A Degradation Necessitates Use of Full-Length Peptide for Studies Requiring Intact N-Terminus

Dynorphin A is susceptible to enzymatic degradation. Incubation with mouse serum and brain homogenates at 37°C results in rapid degradation, a property that has driven the development of metabolically stable analogs like E-2078. [1] In contrast, a specific mutant (R6W Dyn A) showed marked degradation resistance, highlighting that structural changes significantly alter stability. [2] For procurement, this implies that studies requiring an intact, full-length endogenous peptide must use Dynorphin A (1-17) or (1-13) and control for degradation, whereas research on stable analogs or fragments may not recapitulate the native peptide's transient signaling kinetics.

Peptide Stability Metabolism Bioassay

Dynorphin A Functions as an Unbiased KOR Agonist, Serving as the Reference for Calculating Ligand Bias Factors

In studies quantifying ligand bias at the KOR, Dynorphin A (1-17) is designated as the balanced, unbiased reference ligand with a bias factor of 1. This means it activates G protein and β-arrestin signaling pathways to a similar relative extent. This property is used to benchmark other KOR agonists, such as U69,593, which exhibit biased signaling profiles. [1][2]

Biased Signaling Functional Selectivity KOR Agonist

Dynorphin A Acetate: Prioritized Research Applications Validated by Quantitative Differentiation


Investigating KOR-Mediated Signal Transduction and Functional Selectivity (Ligand Bias)

Dynorphin A acetate is the gold-standard reference agonist for quantifying ligand bias at the kappa opioid receptor. Its designation as an 'unbiased' agonist (bias factor = 1) makes it essential for calibrating assays that distinguish between G protein-dependent and β-arrestin-dependent signaling pathways. This is critical for developing novel KOR-targeted therapeutics aimed at dissociating analgesic effects from adverse effects like dysphoria or sedation. [1][2]

Studies of KOR Trafficking, Desensitization, and Down-Regulation

The significant difference in receptor down-regulation induced by Dynorphin A (~65%) versus other dynorphin peptides like α-neoendorphin (~10%) makes Dynorphin A acetate the only appropriate tool for studying robust, physiologically relevant KOR adaptation. It is essential for research into the cellular mechanisms of opioid tolerance, dependence, and the long-term consequences of chronic KOR activation in neurological and psychiatric disorders. [1]

In Vivo Models of Spinal Nociception and Non-Opioid Excitotoxicity

The unique in vivo profile of Dynorphin A, where it is active at picomolar doses in nociceptive assays while Dynorphin B is entirely inactive at 1000-fold higher concentrations, establishes Dynorphin A acetate as the only viable prodynorphin-derived peptide for these specific behavioral studies. Furthermore, its ability to potentiate NMDA receptor currents underlies its role in models of neuropathic pain and excitotoxicity, distinct from its opioid actions, providing a dual-mechanism research tool. [1]

Opioid Receptor Cross-Talk and Multi-Receptor Pharmacology Research

Dynorphin A acetate is the unique endogenous ligand capable of activating all three classical opioid receptors (KOR, MOR, DOR) with high nanomolar affinity and efficacy. This makes it indispensable for experiments designed to understand opioid receptor heterodimerization, functional interactions, and the integrated response of the endogenous opioid system. In contrast to KOR-selective small molecules like U50,488H, Dynorphin A provides a physiologically relevant, broad-spectrum peptide agonist for such studies. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dynorphin A acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.